
Undecane-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Undecane-1,4-diol: is an organic compound with the molecular formula C11H24O2 . It is a diol, meaning it contains two hydroxyl groups (-OH) attached to the carbon chain. .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Undecane-1,4-diol can be synthesized through several methods. One common approach involves the reduction of undecane-1,4-dione using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: In industrial settings, this compound can be produced through the hydrogenation of undecane-1,4-dione in the presence of a suitable catalyst. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: Undecane-1,4-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form undecane-1,4-dione using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form undecane using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products Formed:
Oxidation: Undecane-1,4-dione.
Reduction: Undecane.
Substitution: 1,4-dichloroundecane.
Wissenschaftliche Forschungsanwendungen
Undecane-1,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of undecane-1,4-diol involves its interaction with specific molecular targets and pathways. For instance, it can increase intracellular cyclic adenosine monophosphate (cAMP) levels in certain cells, leading to various biological effects. In mast cells, this compound inhibits degranulation and the secretion of histamine and tumor necrosis factor α (TNF-α), which are key mediators of allergic and inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
1,3-Undecanediol: Another diol with hydroxyl groups at different positions.
1,5-Undecanediol: Similar structure but with hydroxyl groups at the 1 and 5 positions.
1,4-Decanediol: A shorter chain diol with similar functional groups
Uniqueness: Undecane-1,4-diol is unique due to its specific hydroxyl group positions, which confer distinct chemical reactivity and biological activity compared to other diols.
Eigenschaften
CAS-Nummer |
4272-02-0 |
|---|---|
Molekularformel |
C11H24O2 |
Molekulargewicht |
188.31 g/mol |
IUPAC-Name |
undecane-1,4-diol |
InChI |
InChI=1S/C11H24O2/c1-2-3-4-5-6-8-11(13)9-7-10-12/h11-13H,2-10H2,1H3 |
InChI-Schlüssel |
OQDSNPMZDSAHIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(CCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



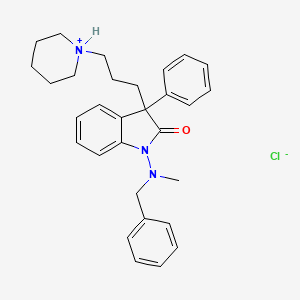
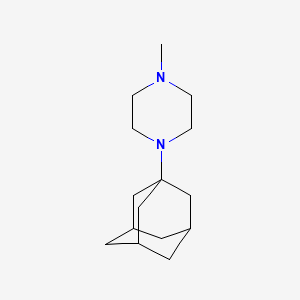
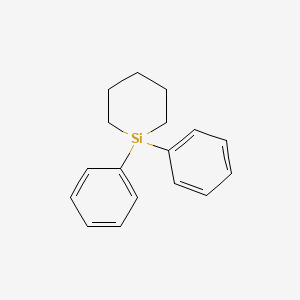
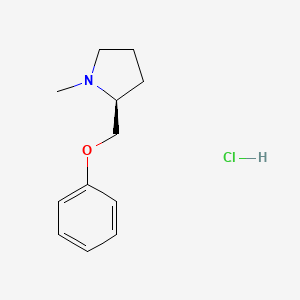
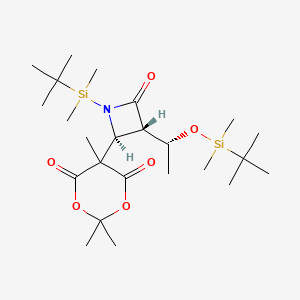
![S-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl] ethanethioate](/img/structure/B15342823.png)
![2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carbaldehyde](/img/structure/B15342829.png)
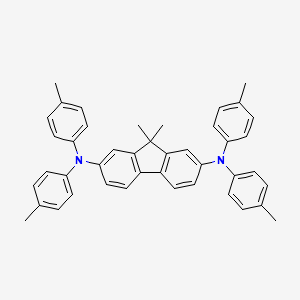
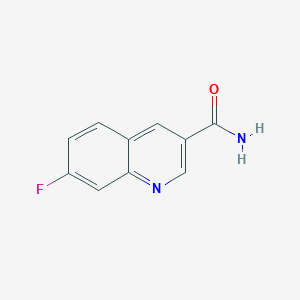
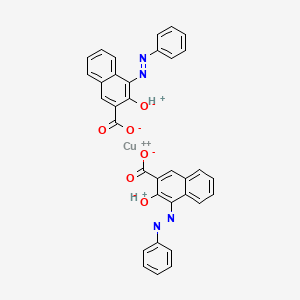
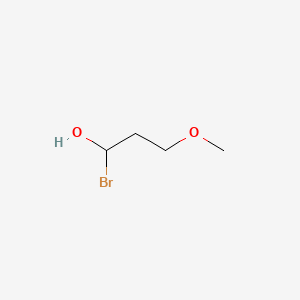
![5-[2,4,5-tris(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B15342852.png)

